Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-cyclobutyl-1H-pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)8-6-11-12-9(8)7-4-3-5-7/h6-7H,2-5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIDCXWARXKWUME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to the pyrazole ring. The carboxylate group is introduced through esterification with ethyl chloroformate under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole-4-carboxylic acid derivatives, while substitution reactions can produce various substituted pyrazoles .
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications across different scientific domains:
1. Medicinal Chemistry
- Therapeutic Potential : Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, including enzymes and receptors involved in various diseases.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.
2. Biological Studies
- Anti-inflammatory Effects : In vivo studies have demonstrated that this compound can reduce inflammatory markers in animal models, suggesting its potential utility in treating inflammatory diseases.
- Mechanism of Action : The interaction of the pyrazole ring with specific molecular targets can modulate enzymatic activity, leading to therapeutic effects.
3. Organic Synthesis
- Building Block for Complex Molecules : this compound serves as an intermediate in the synthesis of more complex heterocyclic compounds, facilitating the development of novel chemical entities.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results indicated potent activity against multiple pathogens, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using animal models. The administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of signaling pathways .
Comparison with Similar Compounds
Structural Variations and Similarity Scores
The compound’s structural analogs vary in substituents at the 1-, 3-, and 4-positions of the pyrazole ring. Key analogs and their similarity scores (based on molecular descriptors) include:
Comparison :
Physicochemical Properties
The cyclobutyl group may increase hydrophobicity compared to methyl analogs, influencing solubility and crystallization behavior .
Spectral and Analytical Data
Biological Activity
Ethyl 3-cyclobutyl-1H-pyrazole-4-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound features a pyrazole ring with a cyclobutyl substituent and a carboxylate functional group. This unique structure contributes to its reactivity and biological properties. The molecular formula is with a molecular weight of approximately 182.23 g/mol .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.015 μmol/mL |
| Escherichia coli | 0.038 μmol/mL |
| Pseudomonas aeruginosa | 0.067 μmol/mL |
| Candida albicans | 0.020 μmol/mL |
These results indicate that the compound exhibits comparable or superior activity to traditional antibiotics like ampicillin .
Anti-inflammatory Properties
Research has also indicated that this compound possesses anti-inflammatory properties. It is believed to inhibit specific inflammatory pathways, potentially making it useful in treating conditions characterized by inflammation .
The biological activity of this compound is attributed to its interaction with various molecular targets. The pyrazole ring can modulate enzyme activity and receptor interactions, while the cyclobutyl group may enhance binding affinity and specificity. This compound's mechanism involves:
- Inhibition of Enzymes : Targeting enzymes involved in inflammatory processes.
- Modulation of Signaling Pathways : Affecting cellular signaling pathways that regulate immune responses .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that this compound exhibited potent activity against multiple pathogens, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Anti-inflammatory Activity
In another investigation, the anti-inflammatory effects were assessed using animal models of inflammation. Administration of this compound resulted in a significant reduction in inflammatory markers compared to control groups, highlighting its therapeutic potential in inflammatory diseases .
Comparison with Similar Compounds
This compound can be compared with other pyrazole derivatives to understand its unique properties:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Ethyl 1H-pyrazole-4-carboxylate | Lacks cyclobutyl group | Moderate antimicrobial activity |
| Ethyl 5-amino-1H-pyrazole-4-carboxylate | Contains amino group | Enhanced anti-inflammatory effects |
| Ethyl 5-hydroxy-1H-pyrazole-4-carboxylate | Hydroxyl group increases solubility | Variable antimicrobial effects |
The presence of the cyclobutyl group in this compound is believed to enhance its reactivity and biological interactions compared to other derivatives .
Q & A
Q. Key Parameters :
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclocondensation | Ethanol, 80°C, 12h | Use anhydrous conditions to avoid hydrolysis of intermediates |
| Carboxylation | DMF-DMA, 60°C, 6h | Monitor by TLC for esterification completion |
Advanced: How can regioselectivity issues during cyclobutyl group installation be mitigated?
Methodological Answer:
Regioselectivity challenges arise due to competing N-alkylation vs. C-alkylation. Strategies include:
- Directing Groups : Temporarily introduce electron-withdrawing groups (e.g., nitro) at specific pyrazole positions to guide cyclobutyl attachment .
- Metal-Catalyzed Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with cyclobutyl boronic esters for precise C–H functionalization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor N-alkylation, while non-polar solvents (e.g., toluene) may shift selectivity toward C-alkylation .
Reference Case : In triazenylpyrazole syntheses, trifluoroacetic acid and azidosilanes were critical for regioselective azide introduction, a method adaptable to cyclobutyl functionalization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Identify pyrazole protons (δ 7.5–8.5 ppm) and cyclobutyl CH₂ groups (δ 1.5–2.5 ppm). Use DEPT-135 to distinguish CH/CH₃ groups .
- ¹³C NMR : Confirm ester carbonyl (δ ~162 ppm) and pyrazole carbons (δ ~140–150 ppm) .
- IR : Look for ester C=O stretch (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹) .
- MS : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ or [M]⁺) with <5 ppm error .
Data Interpretation Tip : Compare with analogous compounds (e.g., ethyl 3-(trifluoromethyl)pyrazole-4-carboxylate) to resolve overlapping signals .
Advanced: How can computational modeling predict reactivity in nucleophilic substitutions?
Methodological Answer:
- DFT Calculations : Optimize the ground-state geometry (e.g., using Gaussian 16) to locate electrophilic sites. The cyclobutyl group’s ring strain may enhance reactivity at the pyrazole C-3 position .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions prone to nucleophilic attack .
- Docking Studies : Simulate interactions with enzymes (e.g., kinases) to guide functionalization for bioactivity .
Validation : Cross-check predicted reactivity with experimental kinetic data (e.g., Hammett plots) .
Basic: What crystallization protocols yield high-quality crystals for X-ray studies?
Methodological Answer:
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation. Avoid protic solvents that may disrupt hydrogen bonding .
- SHELX Refinement : Employ SHELXL for structure solution and refinement. Key steps include:
Case Study : Ethyl 3-(4-butyl-triazolyl)pyrazole-4-carboxylate was resolved via SHELXL, with R-factor <0.05 after iterative refinement .
Advanced: How to resolve contradictory NMR data in substituted analogs?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to assign ambiguous protons/carbons. For example, HMBC correlations between cyclobutyl CH₂ and pyrazole C-3 confirm connectivity .
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering in cyclobutyl) causing signal broadening .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to trace carbon environments .
Example : In ethyl 3-azido-pyrazole derivatives, NOESY confirmed spatial proximity between azide and benzyl groups, resolving regiochemistry .
Basic: What safety protocols are essential when handling reactive intermediates?
Methodological Answer:
- Hazard Mitigation :
- Waste Management : Segregate halogenated solvents (e.g., CH₂Cl₂) for licensed disposal .
Reference : Ethyl 1-(6-hydroxy-3-pyridazinyl)pyrazole-4-carboxylate handling required full PPE and fume hood use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
